ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Description
Historical Context of Benzoxazine Chemistry
Benzoxazine chemistry traces its origins to 1944, when Holly and Cope first synthesized aromatic oxazine derivatives via condensation reactions involving phenols, formaldehyde, and primary amines. This foundational work established the Mannich condensation as the primary synthetic route for benzoxazine monomers. Initially studied as curiosities in heterocyclic chemistry, benzoxazines gained prominence in the 1990s with the discovery of their thermosetting properties upon ring-opening polymerization. Early research focused on bisphenol-A and aniline-derived benzoxazines, which exhibited exceptional thermal stability and mechanical strength, positioning them as alternatives to traditional phenolic resins.
The development of polybenzoxazines marked a paradigm shift, as these polymers combined near-zero shrinkage during curing with inherent flame retardancy. By the 2010s, advancements in molecular design enabled the incorporation of functional groups—including halogens, sulfones, and methoxy substituents—to tailor properties for niche applications. The introduction of sulfonyl groups, in particular, emerged as a strategy to enhance solubility and electronic properties while retaining thermal stability.
Position of Sulfonylated Benzoxazine Derivatives in Medicinal Chemistry
Sulfonylated benzoxazines occupy a critical niche in medicinal chemistry due to the sulfonyl group's dual role as a hydrogen-bond acceptor and a structural motif mimicking biological sulfonamides. The 4-(4-methoxyphenyl)sulfonyl moiety in ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate introduces steric and electronic effects that modulate interactions with enzymatic targets. For example:
| Property | Impact of Sulfonylation | Biological Relevance |
|---|---|---|
| Electron Withdrawal | Stabilizes negative charges | Enhances binding to cationic active sites |
| Hydrophobicity | Increases logP values | Improves membrane permeability |
| Conformational Rigidity | Restricts rotational freedom | Enhances target selectivity |
Recent studies demonstrate that sulfonylated benzoxazines inhibit carbonic anhydrases and tyrosine kinases through sulfonamide-like interactions. The methoxy substituent further fine-tunes pharmacokinetic properties by modulating metabolic stability.
Current Research Trends on Dihydrobenzoxazine Compounds
Dihydrobenzoxazines, characterized by their partially saturated oxazine rings, represent a growing subfield due to their enhanced synthetic versatility compared to fully aromatic analogs. Key research directions include:
- Asymmetric Synthesis : Catalytic methods to control stereochemistry at the 3,4-dihydro positions, enabling enantioselective drug discovery.
- Hybrid Architectures : Integration with other pharmacophores (e.g., coumarins, quinazolines) to create multi-target inhibitors.
- Polymer Precursors : Use of dihydrobenzoxazines as intermediates for thermally stable copolymers with epoxy resins.
This compound exemplifies these trends, combining a dihydro core with sulfonyl and ester functionalities for potential dual applications in medicinal chemistry and materials science.
Scope and Objectives of Research on this compound
This compound’s research objectives focus on three pillars:
- Synthetic Optimization : Developing efficient one-pot protocols using sustainable catalysts (e.g., zeolites, ionic liquids) to improve yields beyond the current 60–70% baseline.
- Structure-Property Relationships : Correlating substituent effects (chloro, methoxy, sulfonyl) with thermal stability ($$T{d5}$$ > 300°C) and glass transition temperatures ($$Tg$$).
- Biological Screening : Preliminary evaluation against kinase families (e.g., EGFR, VEGFR) and antimicrobial targets (e.g., Staphylococcus aureus efflux pumps).
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6S/c1-3-25-18(21)17-11-20(15-10-12(19)4-9-16(15)26-17)27(22,23)14-7-5-13(24-2)6-8-14/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBKZECXYADCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (CAS No. 866134-51-2) is a compound characterized by a complex benzoxazine structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, interaction with serotonin receptors, and other pharmacological effects.
- Molecular Formula : C18H18ClNO6S
- Molecular Weight : 411.86 g/mol
- Boiling Point : 554.9 ± 60.0 °C (predicted)
- Density : 1.392 ± 0.06 g/cm³ (predicted)
- pKa : -4.62 ± 0.40 (predicted)
Anticancer Activity
Recent studies have highlighted the potential of benzoxazine derivatives, including this compound, as anticancer agents. The compound's structure allows it to interact with various biological targets, leading to significant anti-proliferative effects against multiple cancer cell lines.
A study synthesized a series of 1,4-benzoxazine derivatives and evaluated their anticancer activity using in vitro assays. The results indicated that compounds with specific substituents exhibited notable potency against cancer cells:
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 (prostate) | 7.84 |
| Compound B | MDA-MB-231 (breast) | 16.2 |
| Ethyl 6-chloro... | Various | Moderate to good |
The presence of hydroxyl groups on the benzoxazine scaffold was found to enhance binding interactions with target proteins, thereby increasing biological activity .
Serotonin Receptor Modulation
This compound has shown affinity for the 5-HT6 receptor , which is implicated in several neurological disorders such as schizophrenia and depression. This interaction suggests that the compound may have potential therapeutic applications in neuropharmacology .
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis of benzoxazine derivatives indicates that specific modifications can significantly impact their biological efficacy:
- Hydroxyl Substituents : Hydroxyl groups on the aromatic rings enhance binding affinity and biological activity.
- Amino Groups : The presence of amino groups at specific positions on the benzene ring has been correlated with increased anticancer activity.
- Sulfonamide Moiety : The sulfonamide group contributes to the overall stability and reactivity of the compound, enhancing its pharmacological profile.
Case Studies
Several case studies have documented the efficacy of benzoxazine derivatives in preclinical models:
- Study on Anticancer Activity :
-
Neuropharmacological Evaluation :
- In vitro studies assessed the compound's effects on serotonin receptor modulation.
- Findings suggested a promising profile for treating mood disorders due to its selective binding characteristics.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural variations among benzoxazine derivatives include substitutions at positions 4 and 6, which influence electronic properties, reactivity, and bioactivity. Below is a comparative analysis:
Key Observations :
Reactivity and Regioselectivity
The substituents at positions 4 and 6 critically determine reaction outcomes:
- Vilsmeier-Haack Formylation: N-Benzyl derivatives (e.g., 7b) undergo exclusive formylation at position 7 due to the directing effects of the benzyl group . Sulfonyl derivatives (e.g., target compound) may exhibit different regioselectivity, as sulfonyl groups are stronger electron-withdrawing moieties.
- Rieche Formylation :
Physical and Analytical Properties
Elemental Analysis Examples :
Q & A
Q. What are the common synthetic routes for ethyl 6-chloro-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, and what intermediates are critical?
- Methodological Answer : The compound is synthesized via regioselective functionalization of the benzoxazine core. A key intermediate is the 3,4-dihydro-2H-1,4-benzoxazine scaffold, which undergoes sulfonylation at the 4-position using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Subsequent chlorination at the 6-position is achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS). Ethyl esterification is typically performed using ethyl chloroformate in the presence of a base like DMAP. For regioselectivity control, palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) has been reported for analogous compounds .
Q. How is the compound characterized spectroscopically, and what markers confirm its structure?
- Methodological Answer :
- NMR : Key markers include the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), sulfonyl group resonance (no protons), and aromatic protons from the 4-methoxyphenyl group (δ 6.8–7.5 ppm).
- IR : Stretching vibrations for sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups are critical.
- X-ray Crystallography : Confirms molecular geometry, dihedral angles between the benzoxazine ring and sulfonyl group, and hydrogen bonding patterns (e.g., C–H···O interactions) .
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties or reaction mechanisms of this compound?
- Methodological Answer : DFT studies (e.g., B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and intramolecular interactions (e.g., hydrogen bonding). For reaction mechanisms, transition state analysis can clarify regioselectivity in sulfonylation or chlorination steps. TD-DFT further models excited-state behavior, such as charge transfer in photophysical studies .
Q. What strategies resolve contradictions between crystallographic data and computational modeling?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., sulfonyl C–S vs. computed values) are addressed by:
Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the benzoxazine ring for nucleophilic attack at the 2-position. Kinetic studies (monitored by HPLC or NMR) under varying conditions (e.g., pH, solvent polarity) reveal rate constants and transition states. Competitor experiments with non-sulfonylated analogs quantify the sulfonyl group’s electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
